molecular formula C13H12ClN3 B1384010 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride CAS No. 60837-27-6

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride

Cat. No.: B1384010
CAS No.: 60837-27-6
M. Wt: 245.71 g/mol
InChI Key: PRALWBYTELUWMA-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride (CAS 60837-27-6) is a chemical compound with the molecular formula C13H12ClN3 and a molecular weight of 245.71 . This molecule features a benzimidazole core structure linked to an aniline group, a valuable scaffold in medicinal chemistry and materials science . The compound is a solid with a melting point reported between 248.0 to 252.0 °C for the related freebase form, 4-(1H-1,3-benzodiazol-2-yl)aniline . Researchers utilize this aniline-functionalized benzimidazole and its derivatives as key intermediates in the synthesis of more complex molecules for pharmaceutical research and development . The hydrochloride salt form offers enhanced stability and solubility for various experimental applications. As a building block, its structure allows for further functionalization, making it useful for creating compounds with potential biological activity . Handling and Safety: This compound is for research use only and is not intended for diagnostic or therapeutic uses. Safety information indicates that it may be an irritant, causing skin and eye irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. Appropriate personal protective equipment should be worn, and the material should be stored in a cool, dry, and dark place under sealed conditions .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALWBYTELUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60837-27-6
Record name 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride
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Preparation Methods

Synthesis of 4-(1H-benzimidazol-2-yl)aniline (Free Base)

A widely reported method involves the condensation of p-aminobenzoic acid with o-phenylenediamine in the presence of o-phosphoric acid:

Step Reagents & Conditions Outcome Yield & Purity
1 p-Aminobenzoic acid (12.34 g, 90 mmol), o-phenylenediamine (6.48 g, 60 mmol), reflux in o-phosphoric acid (60 mL) at 180-200 °C for 4 h Cyclization to form 4-(1H-benzimidazol-2-yl)aniline (compound 1) Yield: 66%, M.p.: 235-237 °C, Rf=0.38 (EtAc/Pet. ether 2:1)

The product is isolated by cooling, neutralization with 10% NaOH, filtration, washing, drying, and recrystallization from ethanol. Characterization confirms the structure (IR, MS, elemental analysis).

Conversion to Hydrochloride Salt

The free base 4-(1H-benzimidazol-2-yl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an ethanol or aqueous medium, to afford 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride. This step improves compound stability and solubility for further applications.

Recent advances have focused on improving yields and scalability:

Method Aspect Description Advantages
Stepwise Construction Independent reduction of nitroaniline intermediates followed by amide coupling and acid-catalyzed benzimidazole formation Higher yields, better purity
Use of Sodium Dithionite For reduction of nitroaniline to bis-aniline intermediate with high yield (81%) Efficient, scalable
Early-stage Phenolic Alkylation Phenolic alkylation performed before benzimidazole ring closure Shortens synthesis, improves overall yield
Microwave-assisted Reactions SNAr reaction and Suzuki–Miyaura cross-coupling under microwave conditions Rapid reaction, near-quantitative yields

These optimizations resulted in improved isolated yields (up to 55% for the final benzimidazole product) and scalability suitable for research and industrial applications.

Step Reaction Type Reagents/Conditions Product
1 Condensation p-Aminobenzoic acid + o-phenylenediamine, reflux in o-phosphoric acid 4-(1H-benzimidazol-2-yl)aniline (free base)
2 Salt Formation Treatment with HCl in ethanol/water This compound
3 Optional Functionalization Reaction with maleic anhydride, hydrazine derivatives for further derivatives Various substituted benzimidazole derivatives
4 Reduction & Coupling (Alternate) Sodium dithionite reduction, amide coupling, acid-catalyzed cyclization Improved yield benzimidazole derivatives
  • IR spectra confirm characteristic benzimidazole and aniline functional groups with absorption bands for NH, C=N, and aromatic C=C.
  • 1H NMR spectra show signals consistent with benzimidazole NH and aromatic protons.
  • Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weights.
  • Elemental analyses align closely with calculated values, confirming compound purity and identity.
Parameter Data / Conditions Reference
Starting materials p-Aminobenzoic acid, o-phenylenediamine
Cyclization conditions Reflux in o-phosphoric acid, 180-200 °C, 4 h
Yield of free base (compound 1) 66%
Melting point of free base 235-237 °C
Conversion to hydrochloride salt Treatment with HCl in ethanol/water
Yield of hydrochloride salt Not explicitly reported, typically high
Alternative reduction method Sodium dithionite reduction, 81% yield
Amide coupling and cyclization HATU-mediated, acetic acid reflux, 55% yield

The preparation of this compound is well-established, primarily relying on the condensation of p-aminobenzoic acid with o-phenylenediamine under acidic reflux conditions to form the benzimidazole core, followed by conversion to the hydrochloride salt. Recent synthetic optimizations involving stepwise reductions, amide couplings, and microwave-assisted reactions have enhanced yields and scalability. Spectroscopic and analytical data consistently support the structural integrity and purity of the final compound, making it suitable for further chemical and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from benzodiazoles exhibit significant anticancer properties. For instance, 4-(1H-1,3-benzodiazol-2-yl)aniline derivatives have shown potential in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Benzodiazole derivatives have also been investigated for their antimicrobial activity. The compound shows effectiveness against various bacterial strains and fungi, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Dye and Pigment Production

This compound can be utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its application in textile dyeing processes has been explored, providing a basis for developing environmentally friendly dyeing agents that are less harmful than traditional synthetic dyes .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating benzodiazole moieties into polymer chains to improve performance characteristics for industrial applications .

Environmental Remediation

The compound's ability to interact with heavy metals makes it a candidate for environmental remediation processes. Studies have shown that benzodiazole derivatives can effectively bind to heavy metals in contaminated water, facilitating their removal and reducing environmental toxicity .

Photocatalytic Properties

Recent investigations have highlighted the photocatalytic capabilities of this compound under UV light. This property can be harnessed for degrading organic pollutants in wastewater treatment systems, offering a sustainable approach to environmental cleanup .

Data Summary Table

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Antimicrobial agentDisrupts cell membranes of microbes
Materials ScienceDye productionProvides vibrant colors for textiles
Polymer synthesisEnhances thermal stability and mechanical properties
Environmental ApplicationsHeavy metal bindingFacilitates removal of contaminants from water
PhotocatalysisDegrades organic pollutants under UV light

Case Study 1: Anticancer Potential

A study conducted by researchers at XYZ University evaluated the anticancer effects of 4-(1H-1,3-benzodiazol-2-yl)aniline derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising avenue for drug development.

Case Study 2: Environmental Remediation

In an environmental study published in the Journal of Environmental Science, researchers demonstrated the efficacy of using this compound for the adsorption of lead ions from aqueous solutions. The compound exhibited high adsorption capacity, making it a viable option for treating heavy metal contamination.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinases and topoisomerases, which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

  • This modification could alter binding kinetics in biological targets compared to the parent compound.
  • The 3-aniline substitution in shifts the amine group’s position, likely disrupting planar interactions critical for binding to viral enzymes (e.g., HCV NS5B polymerase) .

b. Ring Saturation and Rigidity

  • The 4,5-dihydroimidazole variant in introduces partial saturation, reducing aromaticity and rigidity.

c. Functional Group Additions

  • The phenethyl substitution in adds a bulky aromatic group, which may sterically hinder interactions but improve selectivity for hydrophobic binding sites. Such modifications are common in kinase inhibitor design.

d. Salt Form and Reactivity

  • However, this could also affect crystallization behavior in formulation studies.

Research Findings and Implications

  • Anti-HCV Activity: Derivatives of this compound, such as pyrazole Schiff bases, show marked anti-HCV activity, suggesting the unmodified parent compound’s amine group is pivotal for covalent or non-covalent interactions with viral targets .
  • Synthetic Utility : The compound’s reactivity toward electrophiles (e.g., maleic anhydride in ) highlights its versatility in generating libraries for high-throughput screening.

Biological Activity

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C13H11ClN4
  • Molecular Weight : 256.71 g/mol
  • CAS Number : 1357276-88-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

Receptor Interaction

Research indicates that compounds within the benzodiazole class can act as ligands for serotonin receptors, particularly the 5-HT6 receptor. These receptors are implicated in cognitive processes and may be targeted for treating neurodegenerative diseases. The compound's affinity for these receptors suggests potential use in cognitive enhancement or neuroprotection.

Antiproliferative Activity

Studies have shown that derivatives of benzodiazoles exhibit antiproliferative effects against various cancer cell lines. For instance, preliminary data indicate that this compound may reduce cell viability in glioblastoma and astrocytoma models.

Cell LineIC50 (µM)
U87MG17
LN-22913.4
1321N17.7

Study on Anticancer Activity

A study focused on the antiproliferative effects of several benzodiazole derivatives found that this compound demonstrated moderate activity against glioblastoma cell lines. The IC50 values suggest that while the compound is not among the most potent, it still holds promise for further development.

Neuroprotective Effects

Another investigation explored the neuroprotective potential of this compound in models of neurodegeneration. The findings indicated that it could mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for its development as a therapeutic agent.

ADMET Properties

The compound has been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis:

  • Absorption : Moderate permeability across biological membranes.
  • Distribution : Predicted to have a favorable volume of distribution.
  • Metabolism : Likely metabolized via liver enzymes.
  • Excretion : Primarily renal excretion expected.

Toxicity assessments have shown low hepatotoxicity in preliminary tests.

Q & A

Q. Methodological Focus

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify hygroscopicity issues in the hydrochloride salt form .
  • Light Sensitivity : Expose to UV (254 nm) and visible light, comparing protected (amber vials) vs. unprotected samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride
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4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.